REACTION_CXSMILES
|
[F:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:9]([N+:14]([O-])=O)=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:3]1>CO>[F:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:9]([NH2:14])=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1CCN(CC1)C=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
rainey-nickel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under an atmosphere of hydrogen for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered over Hyflo
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Type
|
CUSTOM
|
Details
|
used without need for further purification
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1CCN(CC1)C=1C(=NC=CC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |